molecular formula C7H10Cl2N4 B6332761 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride CAS No. 935466-96-9

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride

Numéro de catalogue: B6332761
Numéro CAS: 935466-96-9
Poids moléculaire: 221.08 g/mol
Clé InChI: SLDGZIKVPCCDAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride (CAS 935466-96-9) is a high-purity chemical building block for pharmaceutical research and development. This compound features the 7H-pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known as a 7-deazapurine due to its structural resemblance to purine bases . This similarity allows derivatives to interact with a variety of enzymatic targets, making the scaffold a versatile starting point for designing bioactive molecules . The primary research value of this amine-functionalized derivative lies in its role as a key synthetic intermediate for the discovery and optimization of novel kinase inhibitors . The pyrrolo[2,3-d]pyrimidine core is a common motif in ATP-competitive inhibitors, capable of forming critical hydrogen bonds with the hinge region of kinase domains . Researchers actively develop compounds based on this scaffold to inhibit kinases like p21-activated kinase 4 (PAK4), whose overexpression is strongly associated with various cancers, including breast, pancreatic, and gastric cancers . Beyond oncology, this scaffold shows significant promise in antimicrobial research, with recent studies exploring pyrrolo[2,3-d]pyrimidine derivatives for their antibacterial, antifungal, and antiviral activities . It is also being investigated as a bumped kinase inhibitor for targeting calcium-dependent protein kinases (CDPKs) in pathogens like Plasmodium falciparum , the parasite responsible for malaria . This product is supplied as the dihydrochloride salt to enhance stability and solubility. It is intended for Research Use Only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-3-6-5-1-2-9-7(5)11-4-10-6;;/h1-2,4H,3,8H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDGZIKVPCCDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the formation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization at specific positions to introduce the methanamine group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in its dihydrochloride salt form .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution, particularly in alkylation and arylation reactions.

Reaction TypeReagents/ConditionsProduct/ApplicationYieldSource
AlkylationEthyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, decarboxylationPiperidine derivatives for kinase inhibition69%
Grignard ReactionMethylmagnesium bromide, PdCl₂(dppf), THFMethyl-substituted analogs84.2%

In one protocol, methylmagnesium bromide reacted with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of PdCl₂(dppf) to yield methyl-substituted intermediates, which were further functionalized . The amine group also participates in Buchwald–Hartwig couplings for aryl amine synthesis .

Oxidation and Reduction

The methanamine moiety undergoes redox transformations under controlled conditions.

Reaction TypeReagents/ConditionsProduct/ApplicationNotesSource
OxidationHydrogen peroxide, acidic conditionsNitrile or imine derivativesRequires pH control
ReductionSodium borohydride, methanolSecondary amine derivativesPreserves ring integrity

Oxidation typically targets the primary amine, while reductions are employed to stabilize reactive intermediates during multi-step syntheses.

Coupling Reactions

The compound serves as a scaffold in cross-coupling reactions for drug discovery.

Reaction TypeCatalysts/ReagentsApplicationYieldSource
Suzuki–MiyauraPd(PPh₃)₄, aryl boronic acidsBiaryl derivatives for kinase inhibitors75%
Mitsunobu ReactionDIAD, Ph₃P, THFEther-linked conjugates70–85%

A Mitsunobu reaction with DIAD and Ph₃P enabled the synthesis of ether-linked analogs with retained kinase inhibitory activity . These reactions are critical for modifying the compound’s pharmacokinetic properties.

Halogenation

Electrophilic halogenation occurs at the pyrrolopyrimidine ring’s electron-rich positions.

HalogenReagents/ConditionsPosition ModifiedYieldSource
IodineN-Iodosuccinimide, DCM, RTC575%
ChlorinePOCl₃, DIPEA, toluene, 70–106°CC2/C469%

Iodination at C5 using N-iodosuccinimide in dichloromethane provided intermediates for radioimaging probes . Chlorination with POCl₃ is a key step in synthesizing kinase inhibitor precursors .

Cyclization and Ring-Opening

The pyrrolopyrimidine core participates in annulation reactions.

Reaction TypeReagents/ConditionsProductYieldSource
CyclizationAcetic anhydride, heatFused tricyclic derivatives62%
Ring-OpeningHydrochloric acid, refluxFragmented amines for SAR studiesN/R

Cyclization with acetic anhydride generated tricyclic structures evaluated for enhanced bioactivity.

Analytical Characterization

Reactions are monitored using:

  • TLC : Silica gel plates with ethyl acetate/hexane eluents .

  • HPLC : C18 columns, acetonitrile/water gradients.

  • MS/ESI : Confirmation of molecular ions (e.g., m/z 184.62 for the parent compound) .

Key Structural Influences on Reactivity

  • Primary Amine : Enables alkylation, acylation, and Schiff base formation.

  • Pyrrolopyrimidine Ring : Directs electrophilic substitution to C5/C7 positions due to electron density from the fused ring system.

  • Chloride Counterions : Enhance solubility in polar solvents without interfering with reactivity .

This compound’s versatility in nucleophilic, redox, and coupling reactions underpins its utility in developing kinase inhibitors and probes for biochemical studies . Experimental protocols emphasize optimizing yields through catalyst selection (e.g., palladium complexes) and controlled reaction conditions .

Applications De Recherche Scientifique

Drug Development

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride serves as a vital building block in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

  • Example : It has been utilized in the synthesis of inhibitors targeting protein kinases, which are crucial in cancer therapy. For instance, derivatives of this compound have shown promise as potent inhibitors of AKT (Protein Kinase B), a key player in cell survival pathways .

Research indicates that this compound exhibits several bioactive properties:

  • Antitumor Activity : Compounds derived from 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine have been evaluated for their effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects .
  • Antiviral Properties : Some derivatives have shown potential antiviral activity, making them candidates for further investigation in the treatment of viral infections.

Molecular Targeting

The compound is also noted for its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases : The structure has been modified to create selective inhibitors for various kinases involved in oncogenic signaling pathways. This specificity can lead to reduced side effects compared to traditional chemotherapeutics .

Case Study 1: PKB Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the discovery of 4-amino derivatives of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine as effective inhibitors of PKB. These compounds demonstrated high potency and oral bioavailability, indicating their potential as therapeutic agents against cancers characterized by aberrant PKB signaling .

Case Study 2: Synthesis and Evaluation

Another research effort focused on synthesizing various derivatives of this compound to evaluate their biological activities. The results indicated that certain modifications significantly enhanced both the potency and selectivity toward cancer cell lines compared to existing treatments .

Mécanisme D'action

The compound exerts its effects primarily by inhibiting protein kinase B (Akt). Akt is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates cell growth, proliferation, and survival. By inhibiting Akt, 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride disrupts these signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Key Structural Analogs

The following table summarizes critical structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride C₈H₁₁Cl₂N₅ 256.11* 4-methanamine, dihydrochloride salt Kinase inhibition (inferred)
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride C₁₈H₂₁Cl₂N₅ 378.3 Piperidine-4-amine, 4-chlorobenzyl group Antiproliferative agents
Ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (7) C₁₅H₁₅N₅O₂ 297.31 4-aminobenzoate ester Protein kinase inhibition
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile dihydrochloride (6) C₁₅H₁₅Cl₂N₇ 364.23 Azetidine-pyrazole hybrid, dihydrochloride Intermediate for kinase inhibitors

*Calculated based on free base (C₈H₁₀N₅: 184.2) + 2HCl (72.92).

Key Differences and Implications

Azetidine-pyrazole hybrids (e.g., compound 6) introduce conformational rigidity, which may improve selectivity for specific kinase isoforms .

Salt Forms :

  • Dihydrochloride salts (target compound and compound 6) are preferred for their improved aqueous solubility over free bases, critical for in vivo bioavailability .

Biological Activity: 4-Aminobenzoate esters (compound 7) demonstrate moderate antiproliferative activity against cancer cell lines, likely due to enhanced membrane permeability from the ester group . The chlorobenzyl-piperidine derivative (compound in ) shows higher molecular weight and lipophilicity, which may affect pharmacokinetics but could improve blood-brain barrier penetration .

Activité Biologique

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride (CAS No. 935466-96-9) is a compound that has attracted considerable attention in medicinal chemistry and pharmacology due to its biological activity, particularly as an inhibitor of key kinases involved in cell signaling pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of Bruton’s tyrosine kinase (BTK) . BTK is crucial in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are essential for B-cell proliferation and survival. By inhibiting BTK, this compound disrupts these signaling pathways, leading to reduced B-cell proliferation and increased apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a favorable clogP value (less than 4) and a molecular weight under 400, suggesting good membrane permeability which is beneficial for oral bioavailability.

Cellular Effects

This compound has been shown to influence various cellular processes:

  • Inhibition of B-cell proliferation : The compound effectively reduces the proliferation rate of B-cells through its action on BTK.
  • Induction of apoptosis : Increased rates of apoptosis have been observed in B-cells treated with this compound, indicating its potential use in therapies aimed at diseases characterized by excessive B-cell survival, such as certain leukemias and lymphomas.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines can act as potent inhibitors against Plasmodium falciparum calcium-dependent protein kinases (CDPKs), with IC50 values ranging from 0.210 to 0.589 μM. These findings suggest that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can enhance inhibitory potency against malaria parasites .

CompoundTarget KinaseIC50 (μM)
Compound 1PfCDPK40.210
Compound 2PfCDPK10.589

Case Studies

  • Cancer Therapy : In studies involving cancer cell lines, treatment with this compound resulted in significant inhibition of cell growth and induction of apoptosis in B-cell malignancies. This suggests its potential as a therapeutic agent for treating various forms of hematological cancers.
  • Malaria Treatment : The compound has also been explored as a potential treatment for malaria due to its inhibitory effects on PfCDPK4. In vitro assays demonstrated that certain derivatives could inhibit parasite growth significantly while maintaining low cytotoxicity towards human cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7H-pyrrolo[2,3-d]pyrimidine derivatives, and how are they optimized for intermediates like 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride?

  • Methodology : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Start with a chlorinated pyrrolo[2,3-d]pyrimidine core (e.g., 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine) and perform nucleophilic substitution with methanamine derivatives.
  • Step 2 : Purify intermediates via column chromatography (e.g., MeOH/CH₂Cl₂ gradients) and confirm purity by HPLC (>99%) .
  • Step 3 : Convert the free base to the dihydrochloride salt using HCl in a suitable solvent (e.g., ethanol) .
    • Optimization : Adjust reaction time, temperature (e.g., 90–150°C), and stoichiometric ratios (e.g., 1:2 molar ratio of core to amine) to improve yields (64–77% reported for analogous compounds) .

Q. How is structural characterization performed for pyrrolo[2,3-d]pyrimidine derivatives, and what key spectral markers are observed?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Look for NH protons (δ ~11.8–12.0 ppm), aromatic protons (δ ~6.8–8.2 ppm), and methyl/methoxy groups (δ ~3.7–3.8 ppm) .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺ with <2 ppm error) .
  • IR : Identify N-H stretches (~3100 cm⁻¹) and C-Cl/C-N vibrations (~830 cm⁻¹) .
    • Example : For 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the canonical SMILES Cn1ccc2c(Cl)ncnc12 and InChI key BJGDLOLPALCTJQ-UHFFFAOYSA-N are critical for database validation .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications :

  • Kinase Inhibitors : Acts as a scaffold for JAK/STAT inhibitors (e.g., Tofacitinib intermediates) due to its planar aromatic structure and hydrogen-bonding capacity .
  • SAR Probes : Modifications at the 4-position (e.g., methanamine) influence target selectivity and potency .

Advanced Research Questions

Q. How can conflicting data on reaction yields or purity in pyrrolo[2,3-d]pyrimidine synthesis be resolved?

  • Analysis Strategies :

  • Contradiction Source : Varied solvent systems (e.g., DMSO vs. EtOH) or purification methods (e.g., recrystallization vs. chromatography) .
  • Resolution : Use orthogonal techniques (e.g., HPLC-MS for purity, DOSY NMR for aggregation) to identify side products or unreacted starting materials .
    • Case Study : A 77% yield in EtOH vs. 64% in DMSO may reflect differences in amine nucleophilicity or byproduct solubility .

Q. What computational tools are effective for predicting synthetic pathways or SAR for pyrrolo[2,3-d]pyrimidine derivatives?

  • Tools :

  • Retrosynthesis AI : Platforms using Pistachio/Bkms_metabolic databases predict feasible routes (e.g., one-step chlorination or Suzuki couplings) .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) correlate 4-position substituents with kinase binding affinities .
    • Example : Methyl vs. ethyl groups at the 5-position alter steric hindrance in ATP-binding pockets, validated by IC₅₀ shifts in kinase assays .

Q. How can reaction conditions be optimized for scale-up synthesis while maintaining enantiomeric purity?

  • Optimization Parameters :

  • Catalyst Screening : Chiral amines or transition-metal catalysts (e.g., Pd/C for hydrogenation) .
  • Process Control : Monitor reaction progress in real-time using PAT (Process Analytical Technology) tools like FTIR .
    • Case Study : Enantiomeric excess (e.g., (R)-20h with [α]D²⁰ = −330.1) is maintained by low-temperature crystallization and chiral stationary phase HPLC .

Q. What strategies address solubility challenges of this compound in biological assays?

  • Solutions :

  • Formulation : Use co-solvents (e.g., DMSO/PEG 400) or nanoparticle encapsulation .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonyl or glycosyl) at non-critical positions .
    • Data : LogP values (e.g., ~1.2 for the free base) guide salt selection (dihydrochloride improves aqueous solubility) .

Methodological Resources

  • Spectral Data : Reference PubChem entries (CID: 1004992-44-2) for ¹³C NMR and HRMS .
  • Safety : Handle chlorinated intermediates in fume hoods (WGK 3 hazard classification) .
  • Synthesis Protocols : Follow general procedures for pyrrolo[2,3-d]pyrimidin-4-ones (e.g., cyclization at 150°C under N₂) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.